molecular formula C12H15N5O2 B2858353 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-10-2

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2858353
CAS No.: 2034473-10-2
M. Wt: 261.285
InChI Key: ATTGHUSMYOXFCJ-UHFFFAOYSA-N
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Description

“N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield was 92% and the melting point was between 115–117 °C . The FT-IR (KBr, cm −1) showed peaks at 3318 (NH 2), 3230 (NH), 1675 (amide, C=O), 3240–3350 (NH-NH); 1642 (C=O) . The 1 H NMR (CDCl 3) showed peaks at δ 3.86 (d, 2H, NH 2), 5.09 (s, 2H, OCH 2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC name and CAS name . The IUPAC name is “3- [ (isopropylsulfonyl)methyl]- N - (5-methyl-1,3,4-oxadiazol-2-yl)-5- (trifluoromethyl)- [1,2,4]triazolo [4,3- a ]pyridine-8-carboxamide” and the CAS name is "3- [ [ (1-methylethyl)sulfonyl]methyl]- N - (5-methyl-1,3,4-oxadiazol-2-yl)-5- (trifluoromethyl)-1,2,4-triazolo [4,3- a ]pyridine-8-carboxamide" .


Chemical Reactions Analysis

The chemical reactions of this compound can be inferred from the reactions of similar compounds. For example, the derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis analysis. The yield was 92% and the melting point was between 115–117 °C . The FT-IR (KBr, cm −1) showed peaks at 3318 (NH 2), 3230 (NH), 1675 (amide, C=O), 3240–3350 (NH-NH); 1642 (C=O) . The 1 H NMR (CDCl 3) showed peaks at δ 3.86 (d, 2H, NH 2), 5.09 (s, 2H, OCH 2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H) .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel oxadiazole derivatives from benzimidazole have been a subject of research, focusing on the efficient synthesis of a series of N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine. These analogues were characterized by various spectroscopic methods, highlighting the versatility of this chemical structure for further applications in scientific research (Vishwanathan & Gurupadayya, 2014).

Antimicrobial Applications

A study on novel benzimidazole–oxadiazole hybrid molecules demonstrated promising antimicrobial agents. These compounds were synthesized and exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating the potential of such derivatives in developing new treatments for bacterial infections (Shruthi et al., 2016).

Corrosion Inhibition

Research into the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid was conducted. These studies revealed that these compounds effectively inhibit corrosion, providing insights into their potential applications in protecting industrial materials (Ammal, Prajila, & Joseph, 2018).

Antihypertensive Properties

The discovery of nonpeptide angiotensin II receptor antagonists from a series of N-(biphenylylmethyl)imidazoles, including derivatives with the oxadiazole structure, has contributed to the development of potent, orally active antihypertensive medications. This research offers a foundation for further exploration of similar compounds in treating hypertension (Carini et al., 1991).

Antidiabetic Screening

The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, incorporating the oxadiazole moiety, were evaluated for their α-amylase inhibition activity. This study presents a potential pathway for developing new antidiabetic agents based on the structure of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (Lalpara et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. As similar compounds have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity , this compound could also be studied for these potential activities.

Mechanism of Action

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-7-16-17-11(19-7)5-13-12(18)8-2-3-9-10(4-8)15-6-14-9/h6,8H,2-5H2,1H3,(H,13,18)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTGHUSMYOXFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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